molecular formula C17H14ClNO2S B5998353 2-(2,3-dihydro-1,4-benzodioxin-3-yl)-4-phenyl-1,3-thiazole;hydrochloride

2-(2,3-dihydro-1,4-benzodioxin-3-yl)-4-phenyl-1,3-thiazole;hydrochloride

Cat. No.: B5998353
M. Wt: 331.8 g/mol
InChI Key: XFIZKDJUKSIJPK-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1,4-benzodioxin-3-yl)-4-phenyl-1,3-thiazole;hydrochloride is a complex organic compound that features a benzodioxin ring fused with a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-3-yl)-4-phenyl-1,3-thiazole;hydrochloride typically involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium. This reaction yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which is further treated with various alkyl/aralkyl halides using N,N-dimethylformamide as the reaction medium and lithium hydride as a base .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the concentration of reactants to maximize yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1,4-benzodioxin-3-yl)-4-phenyl-1,3-thiazole;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halides for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dimethylformamide or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while substitution reactions may introduce different functional groups into the molecule.

Scientific Research Applications

2-(2,3-dihydro-1,4-benzodioxin-3-yl)-4-phenyl-1,3-thiazole;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1,4-benzodioxin-3-yl)-4-phenyl-1,3-thiazole;hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of folic acid synthesis or disruption of bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-dihydro-1,4-benzodioxin-3-yl)-4-phenyl-1,3-thiazole;hydrochloride is unique due to its combined benzodioxin and thiazole rings, which confer specific chemical and biological properties. This structural complexity allows for diverse applications and interactions that simpler analogs may not exhibit.

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-3-yl)-4-phenyl-1,3-thiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2S.ClH/c1-2-6-12(7-3-1)13-11-21-17(18-13)16-10-19-14-8-4-5-9-15(14)20-16;/h1-9,11,16H,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFIZKDJUKSIJPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C3=NC(=CS3)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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